N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is an advanced synthetic compound known for its unique structure and significant potential in medicinal chemistry. This compound combines several rings, notably adamantyl, thiazole, pyrazolo, and pyrimidine, resulting in complex and unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves multi-step organic reactions starting with readily available precursors Initial steps involve the formation of the adamantyl-thiazole intermediate, followed by the construction of the pyrazolo[1,5-a]pyrimidine scaffold
Industrial Production Methods
On an industrial scale, the production of this compound focuses on optimizing yield and purity. Techniques like high-pressure reactions, specialized catalysts, and chromatography are employed to ensure the final product meets rigorous standards. Automation and continuous flow methods can also be applied to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes several types of reactions, including:
Oxidation: : Primarily at the thiazole ring.
Reduction: : Though less common, reduction can occur under specific conditions.
Substitution: : Various substitutions, especially at the pyrazolo ring.
Common Reagents and Conditions
Oxidation: : Often involves reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Generally performed using mild reducing agents like sodium borohydride.
Substitution: : Requires nucleophilic or electrophilic reagents depending on the target site.
Major Products
The major products formed from these reactions often retain the core structure, with modifications occurring at the peripheral groups. These modifications can significantly alter the compound's properties and applications.
Scientific Research Applications
This compound finds extensive use in various fields of scientific research:
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Biology: : To study its interactions with biological molecules and its potential as a biochemical probe.
Medicine: : Investigated for its potential therapeutic applications, including antiviral, antibacterial, and anticancer properties.
Industry: : Utilized in developing new materials or as a component in advanced manufacturing processes.
Mechanism of Action
The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves interaction with specific molecular targets within cells. These targets can include enzymes, receptors, or nucleic acids, leading to a cascade of biological effects. The pathways involved are often complex and may vary depending on the specific application or disease model being studied.
Comparison with Similar Compounds
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Each of these similar compounds offers variations in structure that can affect their reactivity and application potential.
There you go! It's a peek into the complex and fascinating world of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N5OS/c25-20(26)18-6-17(15-1-2-15)28-21-16(10-27-31(18)21)22(32)30-23-29-19(11-33-23)24-7-12-3-13(8-24)5-14(4-12)9-24/h6,10-15,20H,1-5,7-9H2,(H,29,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYKMASZDLSZLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=NC(=CS4)C56CC7CC(C5)CC(C7)C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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